Cas no 853377-11-4 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)-)

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)- structure
853377-11-4 structure
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)-
853377-11-4
C22H21BO2
328.211946249008
MFCD11977261
990317
56925003

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)- Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)-
    • (2-Pyrenyl)boronic acid pinacol ester
    • 4,4,5,5-Tetramethyl-2-(2-pyrenyl)-1,3,2-dioxaborolane (ACI)
    • 2-(Pyren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-TETRAMETHYL-2-(2-PYRENYL)-1,3,2-DIOXABOROLANE
    • 2-(2-Pyrenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborole
    • T3150
    • SCHEMBL28217
    • 4,4,5,5-Tetramethyl-2-(2-pyrenyl)-1,3,2-dioxaborolane
    • 853377-11-4
    • 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane
    • 2-Pyreneboronic Acid Pinacol Ester
    • 4,4,5,5-tetramethyl-2-pyren-2-yl-1,3,2-dioxaborolane
    • CS-0177016
    • F88254
    • MFCD11977261
    • 4,4,5,5-Tetramethyl-2-pyren-2-yl-[1,3,2]dioxaborolane
    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
    • +Expand
    • MFCD11977261
    • PORWCBOPAQPLHP-UHFFFAOYSA-N
    • 1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-12-16-10-8-14-6-5-7-15-9-11-17(13-18)20(16)19(14)15/h5-13H,1-4H3
    • O1C(C)(C)C(C)(C)OB1C1C=C2C3C(=CC=C4C=3C(C=C2)=CC=C4)C=1

Computed Properties

  • 328.16300
  • 0
  • 2
  • 1
  • 328.1634601g/mol
  • 25
  • 488
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 18.5Ų

Experimental Properties

  • 4.88320
  • 18.46000

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)- Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IE3K-250mg
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)-
853377-11-4 98+%
250mg
$67.00 2024-04-21
A2B Chem LLC
AI57280-250mg
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)-
853377-11-4 98+%
250mg
$61.00 2024-04-19
Aaron
AR00IEBW-250mg
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)-
853377-11-4 98%
250mg
$55.00
abcr
AB568311-1 g
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, 98%; .
853377-11-4 98%
1g
€237.10 2023-06-14
Alichem
A449040267-10g
4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane
853377-11-4 95%
10g
$1750.00 2023-08-31
Ambeed
A561053-250mg
4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane
853377-11-4 98+%
250mg
$83.0
Chemenu
CM217464-1g
4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane
853377-11-4 98%
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1247686-1g
4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane
853377-11-4 98+%
1g
¥1400.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3150-1G
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)-
853377-11-4 98.0%(GC)
1G
¥1490.0 2022-09-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3150-1G
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
853377-11-4 >98.0%(GC)
1g
¥990.00 2024-04-15

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)- Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  16 h, 80 °C
Reference
2-Positional pyrene end-capped oligothiophenes for high performance organic field effect transistors
Oniwa, Kazuaki; et al, Chemical Communications (Cambridge, 2016, 52(26), 4800-4803

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Cyclohexane ;  12 h, 80 °C
Reference
Self-assembly of pyrene boronic acid-based chemodosimeters for highly efficient mercury(II) ion detection
Lee, Sun Woo; et al, Tetrahedron Letters, 2019, 60(38),

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  16 h, 80 °C
Reference
Synthesis of 2- and 2,7-Functionalized Pyrene Derivatives: An Application of Selective C-H Borylation
Crawford, Andrew G.; et al, Chemistry - A European Journal, 2012, 18(16), 5022-5035

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ;  rt; 2 h, 180 °C; 180 °C → rt
1.2 Reagents: Triethylamine ;  0.5 h, rt
Reference
Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide
Oda, Susumu ; et al, Organic Letters, 2020, 22(2), 700-704

Synthetic Circuit 5

Reaction Conditions
Reference
Contorted polycyclic aromatic hydrocarbons with cove regions and zig-zag edges
Chen, Yulan; et al, Chemical Communications (Cambridge, 2017, 53(60), 8474-8477

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Iridium
Reference
Bis(tert-butylpyrene) Nanotweezers and Nanocalipers: Enhanced Extraction and Recognition Abilities for Single-Walled Carbon Nanotubes
Liu, Gang; et al, Chemistry - A European Journal, 2013, 19(48), 16221-16230

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane
Reference
Selective Ir-catalysed borylation of polycyclic aromatic hydrocarbons: structures of naphthalene-2,6-bis(boronate), pyrene-2,7-bis(boronate) and perylene-2,5,8,11-tetra(boronate) esters
Coventry, David N.; et al, Chemical Communications (Cambridge, 2005, (16), 2172-2174

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ;  5 min, rt
1.2 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ;  16 h, 80 °C
Reference
Pyrene-based aggregation-induced emission luminogens (AIEgens) with less colour migration for anti-counterfeiting applications
Wang, Xiaohui; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(37), 12828-12838

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: 1,2-Dichlorobenzene ;  1 h, 20 °C; 48 h, 80 °C
1.2 Solvents: Triethylamine ;  0 - 5 °C; 1 h, 20 °C
Reference
Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesis
Bagutski, Viktor; et al, Journal of the American Chemical Society, 2013, 135(1), 474-487

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)- Raw materials

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)- Preparation Products

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)- Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:853377-11-4)
XU NV SHI
15221998634
1986399151@qq.com

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-pyrenyl)- Related Literature

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